(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787712
InChI: InChI=1S/C12H13NO4/c1-7(14)10(12(16)17)13-6-8-4-2-3-5-9(8)11(13)15/h2-5,7,10,14H,6H2,1H3,(H,16,17)/t7-,10+/m0/s1
SMILES:
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

CAS No.:

Cat. No.: VC16787712

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid -

Specification

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name (2R,3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Standard InChI InChI=1S/C12H13NO4/c1-7(14)10(12(16)17)13-6-8-4-2-3-5-9(8)11(13)15/h2-5,7,10,14H,6H2,1H3,(H,16,17)/t7-,10+/m0/s1
Standard InChI Key WVAPGRWEWVICJY-OIBJUYFYSA-N
Isomeric SMILES C[C@@H]([C@H](C(=O)O)N1CC2=CC=CC=C2C1=O)O
Canonical SMILES CC(C(C(=O)O)N1CC2=CC=CC=C2C1=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, reflecting its stereochemical configuration and functional groups . Its molecular formula is C₁₂H₁₃NO₄, with a molar mass of 235.24 g/mol . The CAS registry number 1440531-71-4 uniquely identifies this enantiomer .

Structural Features

The molecule consists of a butanoic acid backbone substituted at the C2 position with a 1-oxo-1,3-dihydro-2H-isoindole moiety and a hydroxyl group at the C3 position . The isoindole ring is a bicyclic structure with one keto group, contributing to the compound’s planar aromatic region and potential for π-π interactions . The 2R,3S configuration introduces two stereocenters, making stereoselective synthesis critical .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₄
Molar Mass235.24 g/mol
CAS Number1440531-71-4
Storage ConditionsAmbient temperature
MDL NumberMFCD24850048

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound’s structure suggests a multi-step process involving:

  • Isoindole Ring Formation: Likely via cyclization of phthalimide derivatives or palladium-catalyzed cross-coupling .

  • Stereoselective Addition: Introduction of the hydroxyl group at C3 using asymmetric catalysis or chiral auxiliaries.

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester precursors to yield the butanoic acid moiety .

Challenges in Synthesis

The 2R,3S configuration necessitates precise control over stereochemistry, often requiring chiral catalysts or enzymatic resolution . Side reactions, such as racemization at the hydroxyl-bearing carbon, must be mitigated through low-temperature conditions or protecting groups .

Applications in Research

Pharmaceutical Development

The isoindole moiety is prevalent in bioactive molecules, suggesting potential use in:

  • Protease Inhibition: Analogous to HIV protease inhibitors containing isoindole scaffolds .

  • Neurological Targets: Modulation of neurotransmitter receptors due to structural similarity to indole derivatives .

Chemical Biology

Researchers employ this compound as a stereochemical probe to study enzyme-substrate interactions, leveraging its chiral centers to investigate enzymatic stereoselectivity .

Comparative Analysis with Related Compounds

Table 2: Comparison with Isoindole Derivatives

Compound NameMolecular FormulaKey Differences
2-(1-Oxo-isoindolin-2-yl)propanoic acidC₁₁H₁₁NO₃Shorter chain, lacks hydroxyl group
5-HydroxyisoindoleC₈H₇NONo carboxylic acid group

The presence of both hydroxyl and carboxylic acid groups in (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid enhances its polarity and potential for hydrogen bonding compared to analogues .

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